molecular formula C10H12BrN B1407092 6-Bromo-3,3-dimethyl-1,2-dihydroisoindole CAS No. 1367950-34-2

6-Bromo-3,3-dimethyl-1,2-dihydroisoindole

Cat. No.: B1407092
CAS No.: 1367950-34-2
M. Wt: 226.11 g/mol
InChI Key: YHMRDBKUCIEZKV-UHFFFAOYSA-N
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Description

6-Bromo-3,3-dimethyl-1,2-dihydroisoindole is a chemical compound with the molecular formula C10H12BrN and a molecular weight of 226.11 g/mol.

Chemical Reactions Analysis

6-Bromo-3,3-dimethyl-1,2-dihydroisoindole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, altering its chemical structure and properties.

    Addition Reactions: The compound can participate in addition reactions, where new atoms or groups are added to its structure.

Common reagents and conditions used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-Bromo-3,3-dimethyl-1,2-dihydroisoindole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for biological studies, including its potential interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential medicinal properties and applications.

Mechanism of Action

The mechanism by which 6-Bromo-3,3-dimethyl-1,2-dihydroisoindole exerts its effects involves its interaction with molecular targets and pathways like other indole derivatives, it may interact with multiple receptors and enzymes, influencing various biological processes .

Comparison with Similar Compounds

6-Bromo-3,3-dimethyl-1,2-dihydroisoindole can be compared with other similar compounds, such as:

    1-Bromo-3,3-dimethyl-1,3-dihydro-1λ3-benzo[d][1,2]iodoxole: This compound has a similar brominated structure but differs in its chemical properties and applications.

    Other Indole Derivatives: Various indole derivatives share structural similarities but differ in their biological activities and applications.

The uniqueness of this compound lies in its specific brominated structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-bromo-3,3-dimethyl-1,2-dihydroisoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-10(2)9-4-3-8(11)5-7(9)6-12-10/h3-5,12H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMRDBKUCIEZKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CN1)C=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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